![molecular formula C12H17Cl2NO3S B13055675 4-[2-(Benzenesulfonyl)-2-chloroethyl]morpholinehydrochloride](/img/structure/B13055675.png)
4-[2-(Benzenesulfonyl)-2-chloroethyl]morpholinehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(Benzenesulfonyl)-2-chloroethyl]morpholinehydrochloride is a chemical compound known for its significant role in various scientific research fields. This compound is characterized by its unique structure, which includes a benzenesulfonyl group, a chloroethyl group, and a morpholine ring. It is commonly used in biochemical research due to its ability to inhibit specific enzymes and its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Benzenesulfonyl)-2-chloroethyl]morpholinehydrochloride typically involves the reaction of benzenesulfonyl chloride with morpholine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Preparation of Benzenesulfonyl Chloride: Benzenesulfonyl chloride can be prepared by reacting benzenesulfonic acid with phosphorus pentachloride or phosphorus oxychloride.
Reaction with Morpholine: The benzenesulfonyl chloride is then reacted with morpholine in the presence of a base such as sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process includes the continuous addition of reactants and the use of advanced purification techniques to obtain high-purity products. The reaction conditions are optimized to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
4-[2-(Benzenesulfonyl)-2-chloroethyl]morpholinehydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols.
Oxidation and Reduction: The benzenesulfonyl group can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Hydrolysis: Acidic or basic aqueous solutions are used for hydrolysis reactions.
Major Products Formed
The major products formed from these reactions include sulfonamides, sulfonic acids, and various morpholine derivatives. These products have diverse applications in chemical synthesis and pharmaceutical research.
Scientific Research Applications
4-[2-(Benzenesulfonyl)-2-chloroethyl]morpholinehydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[2-(Benzenesulfonyl)-2-chloroethyl]morpholinehydrochloride involves the inhibition of serine proteases. The compound covalently modifies the hydroxyl group of serine residues in the active site of the enzyme, forming a stable sulfonyl enzyme derivative. This modification prevents the enzyme from catalyzing its substrate, thereby inhibiting its activity . The compound also interacts with other amino acid residues such as tyrosine, lysine, and histidine, which can affect its specificity and potency .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl Chloride: A precursor in the synthesis of 4-[2-(Benzenesulfonyl)-2-chloroethyl]morpholinehydrochloride.
4-(2-Aminoethyl)benzenesulfonyl Fluoride Hydrochloride:
Phenylsulfonyl Chloride: Another sulfonyl chloride derivative used in organic synthesis.
Uniqueness
This compound is unique due to its combination of a benzenesulfonyl group, a chloroethyl group, and a morpholine ring. This unique structure imparts specific reactivity and stability, making it valuable in various research and industrial applications. Its ability to inhibit serine proteases with high specificity and stability under different conditions sets it apart from other similar compounds .
Properties
Molecular Formula |
C12H17Cl2NO3S |
|---|---|
Molecular Weight |
326.2 g/mol |
IUPAC Name |
4-[2-(benzenesulfonyl)-2-chloroethyl]morpholine;hydrochloride |
InChI |
InChI=1S/C12H16ClNO3S.ClH/c13-12(10-14-6-8-17-9-7-14)18(15,16)11-4-2-1-3-5-11;/h1-5,12H,6-10H2;1H |
InChI Key |
HCFKURLAJYDTEV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC(S(=O)(=O)C2=CC=CC=C2)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


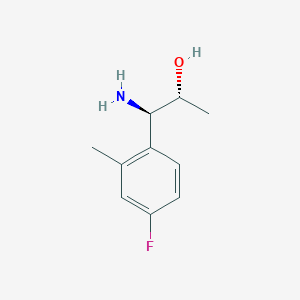
![(1R,2S)-1-Amino-1-[2-chloro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13055597.png)
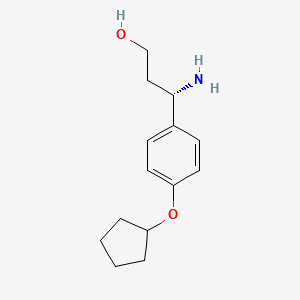


![3-(1H-Pyrrolo[2,3-C]pyridin-1-YL)isoquinolin-7-amine](/img/structure/B13055623.png)
![methyl3-{2-[N'-methyl(4-methoxyphenyl)hydrazinesulfonyl]acetamido}thiophene-2-carboxylate](/img/structure/B13055637.png)
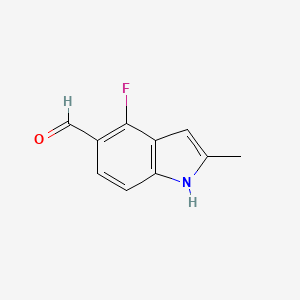
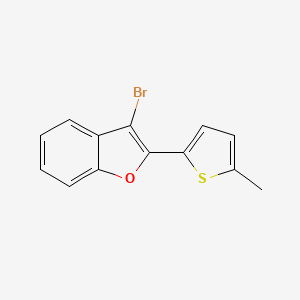
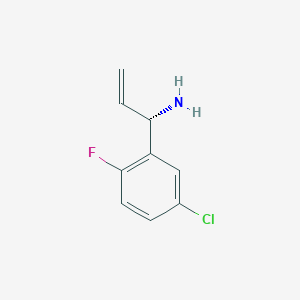
![1-(5-Vinylpyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B13055667.png)
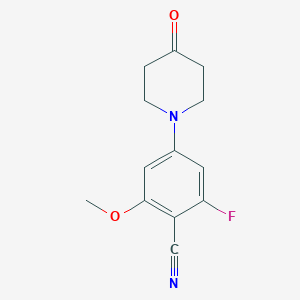
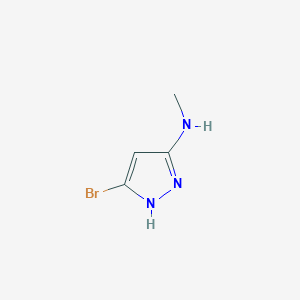
![6-Vinylimidazo[1,2-B]pyridazine](/img/structure/B13055674.png)
